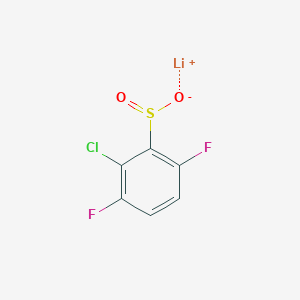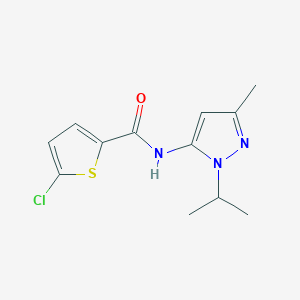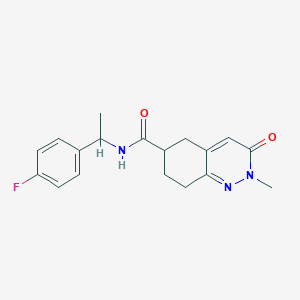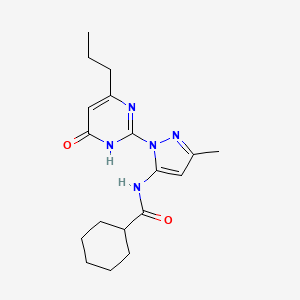
Lithium 2-Chloro-3,6-difluorobenzene sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-Chloro-3,6-difluorobenzene sulfinate, also known as LiCDs, is a lithium salt that has gained attention in scientific research due to its unique properties. LiCDs have been found to exhibit antimicrobial, antiviral, and antitumor activities, making them a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of Lithium 2-Chloro-3,6-difluorobenzene sulfinate is not fully understood. However, studies have suggested that this compound may inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA replication. This compound may also inhibit viral replication by interfering with viral entry and/or viral RNA synthesis. The antitumor activity of this compound may be due to their ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound have been found to have low toxicity in vitro and in vivo. In animal studies, this compound did not cause significant changes in body weight or organ weights. This compound also did not cause any significant changes in blood chemistry or hematological parameters. This compound have been shown to be rapidly absorbed and eliminated in rats, with a half-life of approximately 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium 2-Chloro-3,6-difluorobenzene sulfinate have several advantages for lab experiments. They are easy to synthesize, have high yield, and are relatively stable. This compound also have a broad spectrum of activity against bacteria, viruses, and cancer cells. However, this compound have some limitations. They are water-insoluble and require organic solvents for dissolution. This compound also have poor bioavailability, which may limit their therapeutic potential.
Zukünftige Richtungen
For Lithium 2-Chloro-3,6-difluorobenzene sulfinate may include:
1. Development of this compound as a novel class of antimicrobial, antiviral, and antitumor agents.
2. Optimization of the synthesis method to improve yield and purity.
3. Formulation of this compound for improved bioavailability and pharmacokinetics.
4. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
5. Investigation of the mechanism of action of this compound to better understand their biological effects.
6. Exploration of the potential of this compound as a tool for chemical biology research.
In conclusion, this compound are a promising candidate for drug development due to their unique properties. They have been found to exhibit antimicrobial, antiviral, and antitumor activities, and have low toxicity in vitro and in vivo. This compound have several advantages for lab experiments, but also have some limitations. Further research is needed to explore their therapeutic potential and mechanism of action.
Synthesemethoden
Lithium 2-Chloro-3,6-difluorobenzene sulfinate can be synthesized through a reaction between 2-chloro-3,6-difluorobenzenesulfonyl chloride and lithium hydroxide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature. The yield of the reaction is high, and the product can be obtained through simple filtration and washing.
Wissenschaftliche Forschungsanwendungen
Lithium 2-Chloro-3,6-difluorobenzene sulfinate have been extensively studied for their antimicrobial, antiviral, and antitumor activities. In vitro studies have shown that this compound have potent antibacterial activity against both gram-positive and gram-negative bacteria, including drug-resistant strains. This compound have also been found to inhibit the replication of several viruses, including HIV-1, Zika virus, and influenza A virus. In addition, this compound have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
lithium;2-chloro-3,6-difluorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S.Li/c7-5-3(8)1-2-4(9)6(5)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWGVDGGHIDGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1F)S(=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)




![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)
![2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride](/img/structure/B2746920.png)
![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)
![4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2746922.png)
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)
